molecular formula C11H11NO4 B3053850 N,2-diacetyl-N-hydroxybenzamide CAS No. 56523-72-9

N,2-diacetyl-N-hydroxybenzamide

Cat. No.: B3053850
CAS No.: 56523-72-9
M. Wt: 221.21 g/mol
InChI Key: BDCKSOBJOBKYGS-UHFFFAOYSA-N
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Description

N,2-diacetyl-N-hydroxybenzamide is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both acetyl and hydroxybenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diacetyl-N-hydroxybenzamide typically involves the reaction of 2-hydroxybenzamide with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N,2-diacetyl-N-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N,2-diacetyl-N-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-diacetyl-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxybenzamide: Similar in structure but lacks the acetyl groups.

    2-acetylbenzamide: Contains only one acetyl group.

    N-acetylbenzamide: Contains an acetyl group but lacks the hydroxy group.

Uniqueness

N,2-diacetyl-N-hydroxybenzamide is unique due to the presence of both acetyl and hydroxybenzamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

N,2-Diacetyl-N-hydroxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their efficacy against various diseases and mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through acetylation of N-hydroxybenzamide. The structure consists of a hydroxyl group attached to an amide, which is further substituted with two acetyl groups. This modification is expected to enhance its biological activity.

Antimicrobial Activity

Research indicates that N-hydroxybenzamide derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have been shown to possess activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii .

CompoundActivity AgainstIC50 (µM)
N-(4-ethylbenzoyl)-2-hydroxybenzamideT. gondiiModerate
1rP. falciparum (K1 strain)Superior

Anticancer Properties

Recent studies have demonstrated that N-hydroxybenzamides can inhibit histone deacetylases (HDACs), which are critical in cancer progression. For example, novel derivatives showed IC50 values in the sub-micromolar range against HDAC2, indicating potent anticancer activity .

CompoundTargetIC50 (µM)
2-oxoindoline derivativesHDAC2< 0.5

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • HDAC Inhibition : Compounds have been shown to bind tightly to the active site of HDACs, leading to increased acetylation of histones and subsequent alteration in gene expression associated with cancer .
  • Antiparasitic Activity : The activity against P. falciparum is attributed to interference with hemoglobin degradation pathways within the parasite .

Case Study 1: Antimalarial Efficacy

A study evaluated the efficacy of N-hydroxybenzamide derivatives against various strains of P. falciparum. The results indicated that certain modifications led to enhanced potency and selectivity against resistant strains, highlighting the importance of structural modifications in drug design.

Case Study 2: HDAC Inhibition in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that N-hydroxybenzamides not only inhibited HDAC activity but also induced apoptosis more effectively than standard treatments like SAHA (suberoylanilide hydroxamic acid). This suggests a potential therapeutic advantage for these compounds in cancer treatment .

Properties

IUPAC Name

N,2-diacetyl-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)9-5-3-4-6-10(9)11(15)12(16)8(2)14/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAMDXUSRPXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.